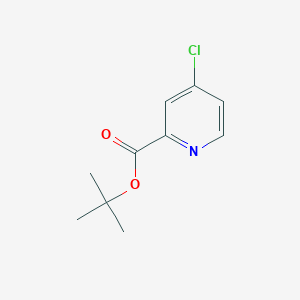

tert-Butyl 4-chloropicolinate

Descripción general

Descripción

“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .

Synthesis Analysis

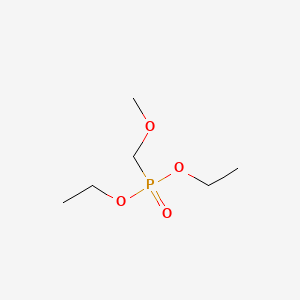

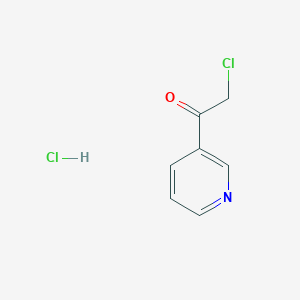

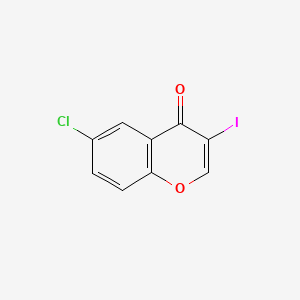

The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis

“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl 4-chloropicolinate: is used in organic synthesis as a building block for the construction of more complex molecules. Its tert-butyl ester group is particularly useful for introducing steric bulk, which can influence the reactivity and selectivity of chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its chloropicolinate moiety can be incorporated into molecules that interact with biological targets, potentially leading to the development of new pharmaceuticals .

Material Science

The tert-butyl group can impart unique physical properties to materials. When incorporated into polymers or small molecules, it can affect their phase transition temperatures, stability, and solubility, which is valuable in material science applications .

Agricultural Chemistry

tert-Butyl 4-chloropicolinate: may be utilized in the synthesis of agrochemicals. The chloropicolinate part can be a component in the creation of herbicides or insecticides, contributing to the control of pests and weeds .

Bioconjugation

This compound can be used in bioconjugation techniques where it’s attached to biomolecules like proteins or antibodies. This modification can enhance the detection, tracking, or targeting of these biomolecules in biological research or therapeutic applications .

Catalysis

The tert-butyl group’s steric properties can be exploited in catalysis to create space around reactive sites. This can lead to increased reaction rates or improved selectivity in catalytic processes .

Environmental Science

In environmental science, derivatives of tert-Butyl 4-chloropicolinate could be studied for their degradation products and environmental fate. Understanding how this compound breaks down can inform its safe use and disposal .

Photophysics

The compound’s aromatic ring system may be involved in photophysical studies. It can be part of systems that study light absorption and emission, which is important in the development of optical materials and sensors .

Mecanismo De Acción

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The exact mode of action of tert-Butyl 4-chloropicolinate is not clearly established. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The tert-butyl group, part of the compound, is known for its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloropicolinate | |

CAS RN |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)